
1-Ethylcyclopropane-1-sulfonyl chloride
Übersicht
Beschreibung
1-Ethylcyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClO2S . It has a molecular weight of 168.64 . It is a liquid at room temperature . The IUPAC name for this compound is 1-ethylcyclopropanesulfonyl chloride .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 1-Ethylcyclopropane-1-sulfonyl chloride, can be achieved by chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with sodium chlorite (NaClO2), resulting in the formation of diverse sulfonyl chlorides .Molecular Structure Analysis
The InChI code for 1-Ethylcyclopropane-1-sulfonyl chloride is 1S/C5H9ClO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Ethylcyclopropane-1-sulfonyl chloride is a liquid at room temperature . It has a molecular weight of 168.64 . It should be stored at a temperature of -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitutions Catalyzed by Palladium(0)
1-Ethenylcyclopropylsulfonates, closely related to 1-Ethylcyclopropane-1-sulfonyl chloride, undergo Pd(0) catalyzed nucleophilic substitution, providing building blocks of high synthetic potential. These reactions exhibit regioselective substitution, providing insights into the reactivity of cyclopropyl sulfonates and their derivatives in synthetic chemistry (Stolle et al., 1992).
Synthesis of Cyclopropyl Sulfonate Derivatives
Research on the synthesis of 1-Phenylsulfonylcyclopropanecarboxylic Acid Derivatives from ethyl phenylsulfonylacetate demonstrates the versatility of cyclopropane sulfonates in synthesizing a wide range of functionalized derivatives. This versatility underscores the potential applications of 1-Ethylcyclopropane-1-sulfonyl chloride in creating similarly diverse and useful compounds (Takahashi et al., 1985).
Silica Gel Triggered Transformations
Methylenecyclopropylcarbinols, related to the compound , can be transformed into 3-methylenecyclobutyl sulfonates using silica gel, demonstrating the potential for structural transformations that could be applied in synthesizing new materials or compounds with desired properties (Shao et al., 2007).
Visible-light-mediated Difunctionalization
An efficient method for the visible-light-mediated sulfonylation/arylation of vinylcyclopropanes with sulfonyl chlorides has been developed, highlighting the potential of 1-Ethylcyclopropane-1-sulfonyl chloride in photoreactive synthetic processes for creating complex molecules (Wang et al., 2019).
Cyclopropylsulfone Formation
Research on the formation of cyclopropylsulfones from 1-arylsulfonyl-2-chloromethylprop-2-enes suggests the applicability of sulfone and cyclopropane derivatives in creating substances with unique chemical properties, which could be leveraged in various fields including pharmaceuticals and materials science (Jeffery & Stirling, 1993).
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-ethylcyclopropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGQHQVBGKAXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylcyclopropane-1-sulfonyl chloride | |
CAS RN |
1310730-52-9 | |
| Record name | 1-ethylcyclopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2777885.png)
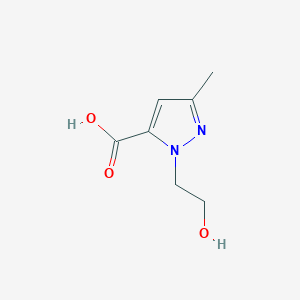

![1-(2,5-dimethoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2777889.png)
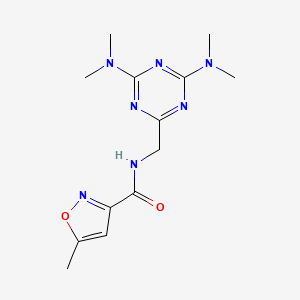
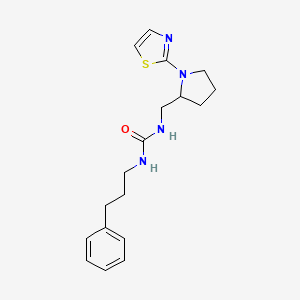
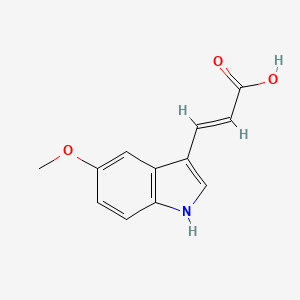
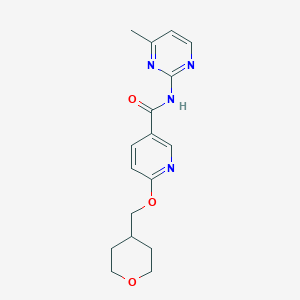

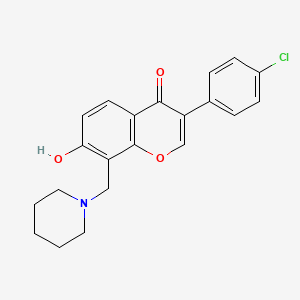

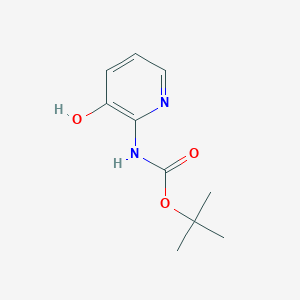

![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2777907.png)